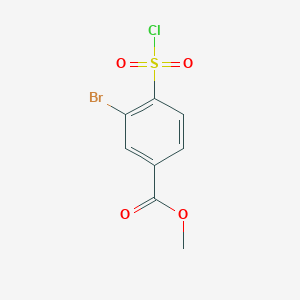
2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol
Vue d'ensemble
Description
2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol is a chemical compound with the CAS Number: 933710-17-9 . It has a molecular weight of 163.22 and its IUPAC name is 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol . It is usually in the form of a powder .
Synthesis Analysis
The synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol involves several steps. In one approach, base promoted addition of 2-(tert-butoxycarbonylamino)methyl-1,3-dithiane 5 with 2-(tert-butyldimethylsiloxymethyl)benzyl chloride 14 gave the corresponding 2,2-dialkylated 1,3-dithiane 15 . This was then converted into the dithiane derivative 19 of the parent 2,3,4,5-tetrahydro-1H-2-benzazepin-4-one by desilylation, oxidation, and cyclisation via a reductive amination .Applications De Recherche Scientifique
Heterocyclic Chemistry and Drug Discovery
Benzazepine derivatives, including structures similar to "2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol," have been identified as key compounds in drug discovery due to their wide range of biological activities. The synthesis of various benzazepine analogues has led to the identification of compounds with potential applications against diseases lacking effective treatments, such as certain cancers, and in addressing the challenge of antibiotic resistance. This highlights the significance of heterocyclic chemistry in discovering new therapeutic agents (Földesi, Volk, & Milen, 2018).
Pharmacological Applications
The pharmacological exploration of benzazepine derivatives has revealed compounds with notable activities, including cytotoxic effects against cancer cells and the inhibition of multidrug resistance proteins. Such findings underscore the therapeutic potential of these compounds in cancer treatment and overcoming drug resistance, demonstrating the diverse applications of benzazepine derivatives beyond their traditional uses (Kawase, Saito, & Motohashi, 2000).
Biological and Chemical Diversity
Research has also focused on the synthesis and evaluation of benzazepine derivatives for their potential to interact with various biological targets, highlighting the adaptability and utility of these compounds in developing new medications. The ability of benzazepines to modulate diverse biological pathways is a testament to their value in drug design and discovery (Stefaniak & Olszewska, 2021).
Environmental and Ecotoxicological Considerations
Beyond pharmacological applications, there is a growing interest in understanding the environmental impact and fate of benzodiazepine derivatives. Studies on the occurrence, transformation, and removal of these compounds from water bodies have become increasingly important, given their widespread use and potential environmental persistence. This area of research is crucial for assessing the ecological risks associated with the release of benzazepine derivatives into the environment (Kosjek et al., 2012).
Propriétés
IUPAC Name |
2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10-5-6-11-7-8-3-1-2-4-9(8)10/h1-4,10-12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTCSQHVULAFEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC=CC=C2C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B1426038.png)

![4,4,5,5-Tetramethyl-2-[3-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1426040.png)

![3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]azetidine](/img/structure/B1426046.png)
![4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426047.png)
![4-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426048.png)




![3-Oxa-7-azabicyclo[3.3.1]nonane; acetic acid](/img/structure/B1426055.png)
